molecular formula C18H20ClN3O3S B4418264 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B4418264
M. Wt: 393.9 g/mol
InChI Key: UWVBDUGQDGXMSW-UHFFFAOYSA-N
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Description

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with a chloro group, a piperidinylsulfonyl group, and a pyridinylmethyl group. The unique arrangement of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide core with a pyridinylmethyl halide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can be compared with similar compounds such as:

    4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-13-15-6-2-3-9-20-15)12-17(16)26(24,25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVBDUGQDGXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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